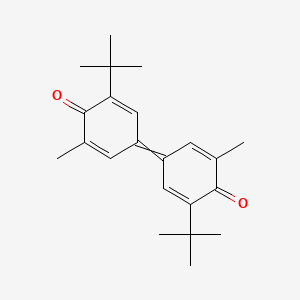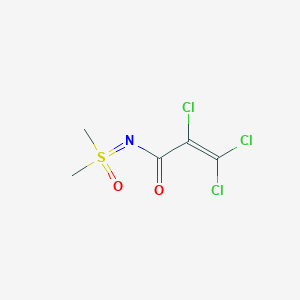![molecular formula C17H27N3 B13867762 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities.
Méthodes De Préparation
The synthesis of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline typically involves multi-step reactions. One common synthetic route includes the reaction of aniline with piperidine derivatives under specific conditions. The process may involve:
Cyclization: Formation of the piperidine ring.
Amination: Introduction of the amine group.
Substitution: Attachment of the piperidine moiety to the aniline ring.
Industrial production methods often aim to optimize yield and purity while minimizing costs and environmental impact. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and anticancer effects.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C17H27N3/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14,18H2 |
Clé InChI |
FKXSHSXMDBKGIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)






![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)


